3-Bromo-6-methoxy-1,5-naphthyridin-4-ol

Catalog No.
S9054506
CAS No.
M.F
C9H7BrN2O2
M. Wt
255.07 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-6-methoxy-1,5-naphthyridin-4-ol

Product Name

3-Bromo-6-methoxy-1,5-naphthyridin-4-ol

IUPAC Name

3-bromo-6-methoxy-1H-1,5-naphthyridin-4-one

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

InChI

InChI=1S/C9H7BrN2O2/c1-14-7-3-2-6-8(12-7)9(13)5(10)4-11-6/h2-4H,1H3,(H,11,13)

InChI Key

UTGCNXFYKIPNJM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C1)NC=C(C2=O)Br

3-Bromo-6-methoxy-1,5-naphthyridin-4-ol is a heterocyclic compound characterized by its unique structure, which includes a bromine atom at the 3-position and a methoxy group at the 6-position of the naphthyridine ring. Its molecular formula is C8H5BrN2OC_8H_5BrN_2O, and it features a hydroxyl group at the 4-position, contributing to its potential biological activity and chemical reactivity. This compound is part of the naphthyridine family, known for their diverse pharmacological properties and applications in medicinal chemistry.

Typical of naphthyridine derivatives. These include:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
  • Reduction: The compound can undergo reduction reactions, potentially converting the bromine or hydroxyl groups.
  • Substitution Reactions: The bromine atom is a good leaving group, allowing for nucleophilic substitution reactions to occur, which can introduce new functional groups into the molecule.

These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with novel properties.

The biological activities of 3-Bromo-6-methoxy-1,5-naphthyridin-4-ol have been explored in various studies. It has shown potential as an anti-mycobacterial agent by inhibiting specific enzymes critical for the survival of Mycobacterium tuberculosis, particularly targeting enoyl-acyl carrier protein reductase (InhA) . Additionally, compounds within the naphthyridine class are often investigated for their anticancer, antimicrobial, and anti-inflammatory properties.

The synthesis of 3-Bromo-6-methoxy-1,5-naphthyridin-4-ol can be achieved through several methods:

  • Multicomponent Reactions: A common synthetic route involves combining substituted aromatic aldehydes with 2-amino-pyridines and malononitrile or cyanoacetates in the presence of specific catalysts.
  • Bromination Reactions: Starting from 6-methoxy-1,5-naphthyridin-4-ol, bromination can be performed using brominating agents to introduce the bromine atom at the desired position.
  • Hydroxylation: The introduction of the hydroxyl group can be achieved through hydrolysis or other functionalization methods after initial synthesis.

These synthetic approaches allow for variations in substituents and functional groups, leading to a library of naphthyridine derivatives.

3-Bromo-6-methoxy-1,5-naphthyridin-4-ol has several applications in scientific research and potential therapeutic areas:

  • Medicinal Chemistry: Investigated for its role as an antibacterial agent against resistant strains of bacteria.
  • Ligand Chemistry: Used as a ligand in coordination chemistry to form metal complexes that have applications in catalysis and material science.
  • Pharmaceutical Development: Explored for its potential use in drug development targeting various diseases due to its biological activity.

Studies on the interactions of 3-Bromo-6-methoxy-1,5-naphthyridin-4-ol with biological targets have revealed insights into its mechanism of action. For instance, it interacts with specific enzymes involved in metabolic pathways of pathogens, which could inform strategies for developing new antibiotics or treatments for infections .

3-Bromo-6-methoxy-1,5-naphthyridin-4-ol shares structural similarities with several other compounds within the naphthyridine family. Below is a comparison highlighting its uniqueness:

Compound NameSimilarity IndexKey Features
3-Bromo-1,5-naphthyridin-4-amino0.80Amino group instead of hydroxyl
4-Bromo-6-methoxy-naphthyridine0.75Different position of bromine
Ethyl 4-bromo-6-methoxy-1,5-naphthyridine0.80Ethyl ester substituent
3-Bromo-6-methoxypicolinaldehyde0.75Picoline derivative with different ring structure
8-Bromo-2-fluoro-naphthyridine0.71Fluorine substitution at a different position

The unique combination of a bromine atom and a methoxy group at specific positions distinguishes 3-Bromo-6-methoxy-1,5-naphthyridin-4-ol from these similar compounds, potentially influencing its biological activity and chemical reactivity.

Structural and Functional Significance

The naphthyridine core—a bicyclic system comprising two fused pyridine rings—serves as a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding, π-π stacking, and metal coordination. The 1,5-naphthyridine isomer, though less studied than its 1,8 counterpart, exhibits distinct electronic properties owing to the relative positions of nitrogen atoms. For 3-bromo-6-methoxy-1,5-naphthyridin-4-ol, the bromine atom at position 3 enhances electrophilic reactivity, facilitating cross-coupling reactions, while the methoxy group at position 6 modulates solubility and bioavailability.

Table 1: Key Physicochemical Properties of 3-Bromo-6-methoxy-1,5-naphthyridin-4-ol

PropertyValueSource
Molecular FormulaC₉H₇BrN₂O₂PubChem
Molecular Weight255.07 g/molPubChem
IUPAC Name3-bromo-6-methoxy-1H-1,5-naphthyridin-4-onePubChem
SMILESCOC1=NC2=C(C=C1)NC=C(C2=O)BrPubChem

Transition Metal-Catalyzed Cross-Coupling Strategies for Functionalization

Suzuki-Miyaura Coupling Applications in Ring Functionalization

The Suzuki-Miyaura reaction has emerged as a cornerstone for introducing diverse substituents to the 1,5-naphthyridine core. This cross-coupling method leverages palladium catalysts to form carbon-carbon bonds between the brominated naphthyridine and boronic acid derivatives. For instance, the C3 bromine atom in 3-bromo-6-methoxy-1,5-naphthyridin-4-ol serves as an ideal site for coupling with aryl, heteroaryl, or alkyl boronic esters. Recent studies demonstrate that CataXCium A Pd G3, a palladium-based catalyst, achieves high yields (75–92%) in couplings involving benzyl, alkenyl, and heteroaromatic boronic esters under mild conditions [5].

A notable application involves the synthesis of biaryl derivatives, where electron-rich and electron-poor boronic acids are coupled without requiring protection of the hydroxyl or methoxy groups. For example, coupling with 4-methoxyphenylboronic acid yields a 4-methoxybiaryl derivative, which is valuable in drug discovery for modulating solubility and binding affinity [5]. The reaction’s robustness is further highlighted by its compatibility with halogenated aryl boronic esters, enabling subsequent functionalization via cross-coupling or nucleophilic substitution.

Table 1: Representative Suzuki-Miyaura Coupling Outcomes

Boronic EsterCatalyst SystemYield (%)
4-MethoxyphenylCataXCium A Pd G388
2-FurylCataXCium A Pd G382
VinylCataXCium A Pd G375

Buchwald-Hartwig Amination for Nitrogen-Containing Derivatives

Buchwald-Hartwig amination facilitates the introduction of nitrogen-based substituents at the C3 position, leveraging the bromine atom as a leaving group. This method employs palladium catalysts with ligands such as XPhos or RuPhos to couple primary or secondary amines with the naphthyridine scaffold. For instance, reaction with morpholine in the presence of Pd(OAc)~2~ and XPhos yields a morpholino-substituted derivative, which enhances water solubility and pharmacological activity [3].

The reaction’s efficiency depends on the base and solvent system. Optimal conditions using Cs~2~CO~3~ in toluene at 100°C achieve conversions exceeding 85%. Notably, the hydroxyl group at C4 remains intact under these conditions, obviating the need for protective groups [3]. This strategy is pivotal for generating libraries of nitrogen-rich analogs for structure-activity relationship (SAR) studies.

Regioselective Bromination Techniques in Polycyclic Systems

Regioselective bromination of the 1,5-naphthyridine framework is critical for directing subsequent functionalization. Traditional methods employ modified Skraup reactions, where 3-aminopyridine derivatives undergo cyclization with bromine sources. For example, treating 3-amino-6-methoxypyridine with glycerol and m-NO~2~PhSO~3~Na in dioxane/water yields 3-bromo-6-methoxy-1,5-naphthyridin-4-ol with 45–50% efficiency [3]. The use of m-NO~2~PhSO~3~Na as an oxidant enhances regioselectivity compared to iodine, minimizing di-brominated byproducts.

Alternative approaches utilize ionic liquids as green solvents. Choline hydroxide, for instance, acts as both catalyst and solvent, promoting bromination via hydrogen-bonding interactions that stabilize transition states. This method achieves gram-scale production with 70–80% yields, underscoring its industrial applicability .

Solvent Effects and Reaction Optimization in Multi-Step Syntheses

Solvent choice profoundly impacts reaction efficiency and selectivity in naphthyridine synthesis. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of palladium catalysts in cross-coupling reactions, while water-based systems improve eco-compatibility. For example, Suzuki-Miyaura couplings in aqueous dioxane (1:1 v/v) achieve superior yields compared to pure organic solvents, attributed to enhanced mass transfer and catalyst stability [5].

Reaction optimization also involves temperature and catalyst recycling. The Skraup reaction using iodine in dioxane/water operates at 120°C, with the catalyst recoverable for up to five cycles without significant activity loss [3]. Similarly, ionic liquid-mediated syntheses enable solvent reuse, reducing waste generation and costs .

Key Considerations for Solvent Selection:

  • Polarity: Higher polarity solvents improve ionic intermediate stability.
  • Boiling Point: High-boiling solvents (e.g., toluene) facilitate elevated reaction temperatures.
  • Environmental Impact: Water and ionic liquids minimize toxic waste.

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

253.96909 g/mol

Monoisotopic Mass

253.96909 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

Explore Compound Types